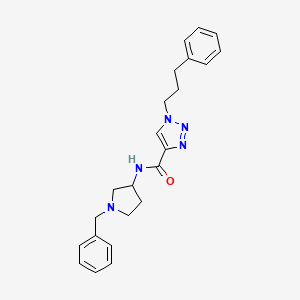
N-(1-benzyl-3-pyrrolidinyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-3-pyrrolidinyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTC has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In
Mécanisme D'action
The exact mechanism of action of BPTC is not fully understood, but it is thought to act on the GABAergic system, which plays a crucial role in the regulation of anxiety, depression, and seizures. BPTC has been found to enhance the activity of GABA receptors, leading to increased GABAergic neurotransmission.
Biochemical and Physiological Effects:
BPTC has been found to have a range of biochemical and physiological effects. It has been shown to decrease anxiety and depression-like behavior in animal models, as well as to reduce the severity and frequency of seizures. BPTC has also been found to increase the levels of GABA in the brain, which is thought to contribute to its anticonvulsant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPTC for lab experiments is its specificity for the GABAergic system, which makes it a useful tool for studying the role of this system in various physiological and pathological processes. However, one of the limitations of BPTC is its relatively low potency, which can make it difficult to achieve the desired effects at lower doses.
Orientations Futures
There are several future directions for research on BPTC. One area of interest is the development of more potent analogs of BPTC that can be used at lower doses. Another area of interest is the investigation of the long-term effects of BPTC on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of BPTC and its potential applications in the treatment of neurological and psychiatric disorders.
Conclusion:
BPTC is a promising compound with a range of potential applications in scientific research. Its specificity for the GABAergic system makes it a useful tool for studying the role of this system in various physiological and pathological processes. While further research is needed to fully understand the mechanism of action of BPTC and its potential applications, it is clear that this compound has significant potential for future scientific research.
Méthodes De Synthèse
The synthesis of BPTC involves the reaction of 1-benzyl-3-pyrrolidinylamine with 3-phenylpropanoyl chloride to form the intermediate N-benzyl-3-phenylpropanoylpyrrolidine. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring, resulting in the final product, BPTC.
Applications De Recherche Scientifique
BPTC has been found to exhibit a range of biological activities, making it a promising candidate for scientific research. One of the most significant applications of BPTC is in the field of neuroscience, where it has been found to have anticonvulsant and anxiolytic effects. BPTC has also been found to have antidepressant effects, making it a potential treatment for depression.
Propriétés
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-1-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c29-23(24-21-13-15-27(17-21)16-20-10-5-2-6-11-20)22-18-28(26-25-22)14-7-12-19-8-3-1-4-9-19/h1-6,8-11,18,21H,7,12-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJNSNJQXPHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CN(N=N2)CCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)



![2-ethoxy-2-oxo-1-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B6023383.png)
![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)
![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)

![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)
![3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone](/img/structure/B6023420.png)

![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6023430.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B6023438.png)